molecular formula C12H14N2O2 B1519066 1-Butyl-1,3-benzodiazole-5-carboxylic acid CAS No. 1036487-15-6

1-Butyl-1,3-benzodiazole-5-carboxylic acid

Cat. No. B1519066
M. Wt: 218.25 g/mol
InChI Key: KFQYHZOAIVAGPG-UHFFFAOYSA-N
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Description

1-Butyl-1,3-benzodiazole-5-carboxylic acid is a chemical compound with the CAS Number: 1036487-15-6. It has a molecular weight of 218.26 . The IUPAC name for this compound is 1-butyl-1H-benzimidazole-5-carboxylic acid .


Molecular Structure Analysis

The InChI code for 1-Butyl-1,3-benzodiazole-5-carboxylic acid is 1S/C12H14N2O2/c1-2-3-6-14-8-13-10-7-9 (12 (15)16)4-5-11 (10)14/h4-5,7-8H,2-3,6H2,1H3, (H,15,16) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The molecular formula of 1-Butyl-1,3-benzodiazole-5-carboxylic acid is C12H14N2O2 . It has a molecular weight of 218.25 .

Scientific Research Applications

Fluorescence Chemosensor for pH Detection

A benzothiazole-based aggregation-induced emission luminogen (AIEgen) exhibits multifluorescence emissions in different states, useful for ratiometric fluorescent chemosensing. This AIEgen is highly sensitive for detecting pH fluctuations within physiological ranges, making it suitable for biosample and neutral water sample analysis (Li et al., 2018).

Functionalization Reactions Study

Experimental and theoretical studies on the functionalization reactions of pyrazole carboxylic acids and acid chlorides with diamines provide insights into reaction mechanisms and product synthesis, relevant for developing new chemical entities (Yıldırım et al., 2005).

Green Synthesis Catalyst

A Brønsted acidic ionic liquid catalyzes the solvent-free synthesis of tetrasubstituted imidazoles, highlighting a green, efficient, and reusable catalyst for organic synthesis, contributing to sustainable chemical processes (Davoodnia et al., 2010).

CO2 Capture by Task-Specific Ionic Liquid

A task-specific ionic liquid exhibits reversible CO2 sequestration as a carbamate salt, showcasing an efficient, nonvolatile method for CO2 capture, important for environmental protection and industrial gas separation processes (Bates et al., 2002).

One-Carbon Homologation of Carboxylic Acids

A safe alternative to the Arndt-Eistert reaction for one-carbon homologation of carboxylic acids is demonstrated, offering a novel approach for the synthesis of homologated acids or esters, useful in organic synthesis and drug development (Katritzky et al., 2001).

Safety And Hazards

The safety data sheet (SDS) for 1-Butyl-1,3-benzodiazole-5-carboxylic acid can be found online . It’s important to refer to the SDS for handling and safety information.

properties

IUPAC Name

1-butylbenzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-2-3-6-14-8-13-10-7-9(12(15)16)4-5-11(10)14/h4-5,7-8H,2-3,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQYHZOAIVAGPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=NC2=C1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651941
Record name 1-Butyl-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-1,3-benzodiazole-5-carboxylic acid

CAS RN

1036487-15-6
Record name 1-Butyl-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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